molecular formula C6H8O3 B085915 Glycidyl acrylate CAS No. 106-90-1

Glycidyl acrylate

Cat. No. B085915
CAS RN: 106-90-1
M. Wt: 128.13 g/mol
InChI Key: RPQRDASANLAFCM-UHFFFAOYSA-N
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Description

Glycidyl acrylate (GA) is a significant chemical compound synthesized through various methods. A common synthesis method involves phase transfer catalysis from epichlorohydrin (EPC) and sodium acrylate (SA) with benzyltrimethy lammonium chloride as the catalyst. Optimal conditions for this synthesis result in a GA yield of 78.2% and purity of 97.0% (Liu Ya-kang, 2006).

Synthesis Analysis

The synthesis of GA also involves different methods like direct reaction of acrylic acid (AA) and methacrylic acid (MAA) with EPC and another method involving reaction with sodium hydroxide to form sodium salts of the acids followed by reaction with EPC. Catalysts and polymerization inhibitors play a crucial role in the conversion to glycidyl esters, with the first route being suitable for synthesizing GA (D. Soni, Dr. Arun Maithani, Dr. P. K. Kamani, 2021).

Molecular Structure Analysis

The molecular structure of GA is characterized by the presence of an epoxy group, which reacts with various substances. This reaction capability plays a significant role in its applications, particularly in polymerization processes where it can react with other monomers to form various copolymers.

Chemical Reactions and Properties

GA is involved in various chemical reactions, primarily in polymerization. For instance, it reacts in the presence of catalysts like CuBr and bipyridine to achieve high conversions and molecular weights in homopolymerization processes (K. Matyjaszewski, S. Coca, Christina B. Jasieczek, 1997).

Scientific Research Applications

  • Biomaterials and Surface Modification : GA has been used to modify surfaces like polytetrafluoroethylene and polyethylene, creating stable layers in acidic and organic solvents. These surfaces can be derivatized with hydroxy and amino compounds, useful for studying biological interactions (Tanfani et al., 1990).

  • Solar Energy : In a study on dye-sensitized solar cells, a hybrid of poly(glycidyl acrylate)–polypyrrole was synthesized, showing high conductivity and improved electrocatalytic activity, leading to a notable light-to-electrical energy conversion efficiency (Tang et al., 2010).

  • UV Curable Resins : GA-based resins have been developed for UV curable coatings. These coatings show fast cure rates and high conversion of acrylate groups, with varied properties like hardness, impact strength, and thermal properties (Harkal et al., 2012).

  • Ion-Selective Membranes : GA has been used in the preparation of polymers for potassium ion-selective membranes, offering good selectivity and functional behavior in the absence of plasticizers (Heng & Hall, 1996).

  • Dispersion Polymerization : GA has been effectively emulsified in carbon dioxide using block copolymer surfactants, producing spherical particles, demonstrating its application in dispersion polymerization (Shiho & DeSimone, 2001).

  • Dental Applications : GA was used to synthesize a polymer for glass ionomer cements, exhibiting promising mechanical properties and biocompatibility for dental applications (Yang et al., 2012).

  • Photopolymerization Studies : The kinetics of photopolymerization of GA have been explored, revealing its higher reactivity and potential for applications in photopolymerization processes (Wang et al., 1993).

Safety And Hazards

Glycidyl acrylate is toxic and can be harmful if swallowed, inhaled, or absorbed through the skin . It is a skin and severe eye irritant . It is also a flammable liquid when exposed to heat or flame .

Future Directions

Glycidyl acrylate has been used in the development of many novel and advanced materials with enhanced properties leading to diverse applications . The design, development, and characterization of Glycidyl acrylate-based novel materials for improved properties and their application for diverse problems has gained a great interest among researchers .

properties

IUPAC Name

oxiran-2-ylmethyl prop-2-enoate
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InChI

InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2
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InChI Key

RPQRDASANLAFCM-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCC1CO1
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Molecular Formula

C6H8O3
Record name GLYCIDYL ACRYLATE
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Related CAS

26374-91-4
Record name 2-Propenoic acid, 2-oxiranylmethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID5025360
Record name Glycidyl acrylate
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Molecular Weight

128.13 g/mol
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Physical Description

Glycidyl acrylate is a light amber liquid. (NTP, 1992), Light amber liquid; [CAMEO] Colorless liquid; [CHEMINFO] Clear deep red liquid; [MSDSonline]
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Boiling Point

135 °F at 2 mmHg (NTP, 1992), 57 °C @ 2 mm Hg, Polymerization occurs at boiling point
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Flash Point

141 °F (NTP, 1992), 141 °F (61 °C) (open cup)
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Solubility

10 to 50 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water
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Density

1.1 (NTP, 1992) - Denser than water; will sink, 1.1074 @ 20 °C/20 °C
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (air= 1)
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Vapor Pressure

2.97 [mmHg]
Record name Glycidyl acrylate
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Product Name

Glycidyl acrylate

Color/Form

Liquid

CAS RN

106-90-1
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Record name 2-Propenoic acid, 2-oxiranylmethyl ester
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Record name 2,3-epoxypropyl acrylate
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Melting Point

Freezing point: -41.5 °C
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Synthesis routes and methods I

Procedure details

To the same apparatus as described in Example 1 were added 2,150 g (25 mol) of methyl acrylate, 370 g (5 mol) of glycide, 1 g of phenothiazine as the polymerization inhibitor and 41.3 g (0.068 mol) of calcium stearate as the catalyst. The resulting mixture was heated at a temperature of 50° to 70° C. under a reduced pressure of 200 to 400 mmHg while introducing a slight amount of air to effect the reaction while distilling off the formed methanol as an azeotropic mixture with methyl acrylate. The reaction was completed in 2 hours. The formation of glycidyl acrylate was 96.5%. 575 g of glycidyl acrylate was obtained by the distillation (purity: 98.1%, yield: 89.7%).
Quantity
25 mol
Type
reactant
Reaction Step One
Quantity
370 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
41.3 g
Type
catalyst
Reaction Step One
Yield
89.7%

Synthesis routes and methods II

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
Quantity
0 (± 1) mol
Type
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Name
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
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Synthesis routes and methods III

Procedure details

Methyl ethyl ketone was added to a composition comprising 45 parts by weight of a bisphenol A epoxy resin (epoxy equivalent weight: 190, trade name: EPIKOTE 828 produced by Yuka Shell Epoxy Co., Ltd.) and 15 parts by weight of a cresol novolac epoxy resin (epoxy equivalent weight: 195, trade name: ESCN 195 produced by Sumitomo Chemical Co., Ltd.) as epoxy resins, 40 parts by weight of a phenol novolac resin (trade name: PLYORPHEN LF2882 produced by Dainippon Ink & Chemicals, Inc.) as a hardener for the epoxy resins and 0.7 parts by weight of γ-glycidoxypropyltrimethoxysilane (trade name: NUCA-187 produced by Nippon Yunicar Kabushiki Kaisha) as a silane coupling agent and mixed with stirring. To the mixture were added 150 parts by weight of an epoxidized acrylic copolymer having a glycidyl methacrylate or glycidyl acrylate unit content of 2 to 6 wt. % (weight average molecular weight: 1,000,000, trade name: HTR-860P-3 produced by Teikoku Kagaku Sangyo Co., Ltd.) and 4 parts by weight of an amine-epoxy adduct (trade name: AMICURE MY-24 produced by Ajinomoto Co., Inc.) as a curing accelerator, and the mixture was stirred with an agitating motor for 30 minutes, to obtain a varnish. A 75 μm-thick coating of a B-stage state was formed from the varnish, to produce an adhesive film bearing a carrier film (a release treated polyethyleneterephthalate film, thickness: 75 μm) (drying conditions: temperature: 140° C., time: 5 minutes). In the adhesive of the B-stage state, AMICURE MY-24 was dissolved uniformly in the mixture of the epoxy resins and hardener, but was not dissolved in the acrylic rubber and was deposited as particles. After the complete curing of the adhesive, the epoxy resins and the acrylic rubber were separated into a disperse phase and a continuous phase, respectively.
[Compound]
Name
bisphenol A epoxy resin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycidyl acrylate
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Citations

For This Compound
1,530
Citations
D Wang, L Carrera, MJM Abadie - European polymer journal, 1993 - Elsevier
The kinetics of photopolymerization of glycidyl acrylate (GA) and glycidyl methacrylate (GMA) sensitized by radical and cationic initiators have been studied using a combination of …
Number of citations: 52 www.sciencedirect.com
SL Cram, GM Spinks, GG Wallace, HR Brown - Electrochimica acta, 2002 - Elsevier
An aqueous based technique for producing uniform, thin, passive films of poly(methyl methacrylate) (PMMA) and poly(glycidyl acrylate) (PGA) on stainless steel electrodes has been …
Number of citations: 46 www.sciencedirect.com
K Matyjaszewski, S Coca… - … Chemistry and Physics, 1997 - Wiley Online Library
… This paper demonstrates that controlled polymerization of glycidyl acrylate was achieved using ATRP. This functionalized monomer was polymerized to high conversions and high …
Number of citations: 60 onlinelibrary.wiley.com
Z Tang, J Wu, Q Li, Z Lan, L Fan, J Lin, M Huang - Electrochimica acta, 2010 - Elsevier
A microporous hybrid of poly(glycidyl acrylate)–polypyrrole (PGA–PPy) was synthesized by a two-step solution polymerization. Using this hybrid as polymer host, a gel-electrolyte with …
Number of citations: 64 www.sciencedirect.com
Y Iwakura, T Kurosaki… - … Chemistry and Physics, 1961 - Wiley Online Library
… glycidyl acrylate fiber is attributed to the difference in the manner in which the glycidyl acrylate … methacrylate and the acrylonitrile-glycidyl acrylate copolymers in the homogeneous …
Number of citations: 69 onlinelibrary.wiley.com
X Ding, HX Yue, I Ikeda, K Suzuki - Sen'i Gakkaishi, 1996 - jstage.jst.go.jp
… As pro cess of these reactions, 2,3-epoxy-l-propanol (glycidol) was selected as alcohol to produce glycidyl acrylate (GA) which might have the optical activity by some pos sibility in this …
Number of citations: 4 www.jstage.jst.go.jp
Y Iwakura, T Kurosaki, Y Imai - Die Makromolekulare Chemie, 1965 - Wiley Online Library
… has been made with aerylonitrile-glycidyl acrylate copolymers and model compounds. The … and the copolymer containing a small amount of glycidyl acrylate. Whereas, in most cases of …
Number of citations: 22 onlinelibrary.wiley.com
K Allmer, A Hult, B Rånby - Journal of Polymer Science Part A …, 1989 - Wiley Online Library
… glycidyl acrylate and glycidyl methacrylate by photoinitiation. ESCA measurements on the grafted surface showed a 72% coverage for glycidyl acrylate … grafting of glycidyl acrylate and …
Number of citations: 123 onlinelibrary.wiley.com
T Iijima, M Tomoi, A Suzuki, H Kakiuchi - European polymer journal, 1991 - Elsevier
… The elastomers were prepared by copolymerization of butyl acrylate (BA) with glycidyl acrylate (GA) or methacrylate. These copolymers were effective for toughening of the epoxy resin …
Number of citations: 59 www.sciencedirect.com
H Macková, D Horák, E Petrovský… - Colloid and Polymer …, 2013 - Springer
… Therefore in this report, glycidyl acrylate (GA) containing an oxirane group was selected as … inverse emulsion copolymerization of N-isopropylacrylamide, glycidyl acrylate, and an N,N′-…
Number of citations: 19 link.springer.com

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